Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines benzoxazole, thiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole and thiazole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated monitoring to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ETHYL 2-{[(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-{[(1H-BENZIMIDAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ETHYL 2-{[(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
ETHYL 2-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features.
Biological Activity
Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate (commonly referred to as EBAT) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of EBAT, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
EBAT has the following chemical properties:
- Molecular Formula : C20H20N2O4S2
- Molecular Weight : 416.5 g/mol
- CAS Number : 309719-32-2
The compound features a thiazole ring fused with a benzoxazole moiety, which is believed to contribute significantly to its biological activity.
The biological activity of EBAT is primarily attributed to its structural components that allow it to interact with various molecular targets within biological systems. The benzoxazole and thiazole rings are known for their roles in:
- Enzyme Inhibition : EBAT may inhibit specific enzymes involved in cellular processes, disrupting normal function and leading to therapeutic effects.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which have been explored in various studies .
Antimicrobial Properties
Research indicates that EBAT demonstrates significant antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
EBAT has also been investigated for its anticancer properties. Studies have reported that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- IC50 Values : Research reveals IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity .
- Mechanism : The anticancer effects are believed to result from apoptosis induction and cell cycle arrest, particularly through interactions with proteins involved in apoptosis pathways such as Bcl-2 .
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the efficacy of EBAT against Staphylococcus aureus and E. coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial potential.
- Cytotoxicity Against Cancer Cells : In a comparative study involving several thiazole derivatives, EBAT was found to be more effective than standard chemotherapeutics like doxorubicin against breast cancer cells (MCF-7). The study highlighted the structure-activity relationship (SAR) showing that modifications on the thiazole ring enhanced cytotoxicity .
- Mechanistic Insights : Molecular dynamics simulations demonstrated that EBAT interacts with key proteins involved in cell signaling pathways, providing insights into its mechanism of action at the molecular level .
Summary of Biological Activities
Properties
Molecular Formula |
C21H17N3O4S2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H17N3O4S2/c1-2-27-19(26)18-17(13-8-4-3-5-9-13)24-20(30-18)23-16(25)12-29-21-22-14-10-6-7-11-15(14)28-21/h3-11H,2,12H2,1H3,(H,23,24,25) |
InChI Key |
GHPOYWQAEHPJMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC3=CC=CC=C3O2)C4=CC=CC=C4 |
Origin of Product |
United States |
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